3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one
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Overview
Description
3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one is a heterocyclic compound that combines the structural features of oxadiazole and quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting 4-ethoxybenzohydrazide with an appropriate nitrile oxide under reflux conditions.
Coupling with quinoline: The oxadiazole intermediate is then coupled with 6-fluoroquinoline-4-one using a suitable coupling agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The fluorine atom on the quinoline ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer activities. The compound has shown promising results in inhibiting the growth of various bacterial strains and cancer cell lines.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one involves:
Molecular Targets: The compound targets bacterial enzymes and cancer cell receptors, disrupting their normal function.
Pathways Involved: It interferes with DNA replication and protein synthesis in bacteria, and induces apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-ethoxyphenyl)-1,2,4-oxadiazole
- 6-fluoroquinoline-4-one
- 4-ethoxybenzohydrazide
Uniqueness
3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one is unique due to its combined structural features of oxadiazole and quinoline, which confer enhanced biological activity compared to its individual components. This hybrid structure allows for multiple modes of action, making it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O3/c1-2-25-13-6-3-11(4-7-13)18-22-19(26-23-18)15-10-21-16-8-5-12(20)9-14(16)17(15)24/h3-10H,2H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBPSWVIYLYMMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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